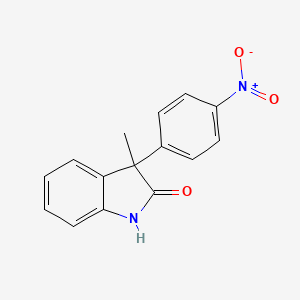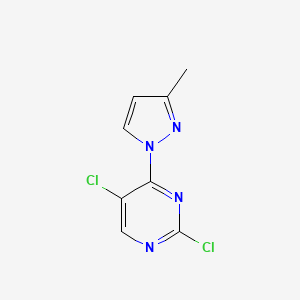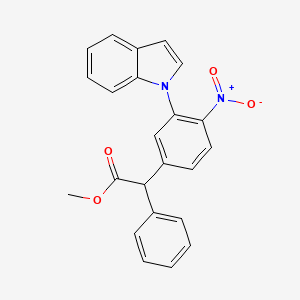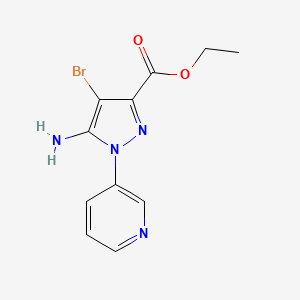
(4-(5-Nitrothiophen-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-Nitrothiophen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C11H9NO3S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring bearing a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the following steps:
Nitration of Thiophene: The initial step involves the nitration of thiophene to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Phenyl Group: The nitrated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using reducing agents like or .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-(5-Nitrothiophen-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: The nitro group can be reduced to an amino group using reducing agents such as or .
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like or .
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4, SnCl2, Fe/HCl
Substitution: Br2, Cl2
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Amino derivative
Substitution: Halogenated derivatives
Scientific Research Applications
(4-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-(5-Nitrothiophen-2-yl)phenyl)methanol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl and thiophene rings provide structural stability and facilitate interactions with various molecular targets, including enzymes and receptors. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (3-(5-Nitrothiophen-2-yl)phenyl)methanol
- (4-(4-Nitrophenyl)thiophen-2-yl)methanol
Uniqueness
(4-(5-Nitrothiophen-2-yl)phenyl)methanol is unique due to the specific positioning of the nitro group on the thiophene ring and the methanol group on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
[4-(5-nitrothiophen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2 |
InChI Key |
YSLJOYIMNCRZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)





![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)


![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)


